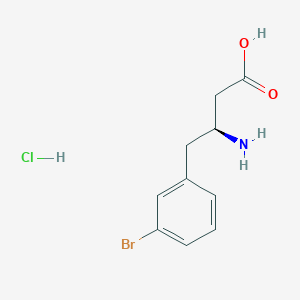

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 3-bromophenyl substituent on the butanoic acid backbone. This compound is part of a broader class of halogenated aromatic amino acids, often utilized in medicinal chemistry and peptide synthesis due to the electronic and steric effects imparted by the bromine atom. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.57 g/mol (inferred from positional isomer data in and ).

Properties

Molecular Formula |

C10H13BrClNO2 |

|---|---|

Molecular Weight |

294.57 g/mol |

IUPAC Name |

(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

InChI Key |

OWNVEWYNSXDFOL-FVGYRXGTSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Phenyl-substituted amino acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature. Medicine: Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amino acid backbone can facilitate transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of the aromatic substituent significantly alter physicochemical and biological properties. Key comparisons include:

Bromine Positional Isomers

- (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 270062-84-5): Molecular Formula: C₁₀H₁₃BrClNO₂ (same as target compound). No direct solubility data are available, but para-substituted analogs often exhibit higher crystallinity .

Trifluoromethyl Substitution

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS 270065-76-4): Molecular Formula: C₁₁H₁₂ClF₃NO₂. Key Difference: The electron-withdrawing CF₃ group increases acidity (pKa ~2.5–3.0) and lipophilicity (cLogP ~2.8), enhancing metabolic stability compared to bromine. This makes it favorable for CNS-targeting therapeutics .

Halogen vs. Alkyl/Other Substituents

Chlorine-Substituted Analogs

- (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7): Molecular Weight: 250.12 g/mol.

Bulky Alkyl Groups

- (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS 1217789-95-1): Molecular Formula: C₁₄H₂₂ClNO₂. Key Difference: The tert-butyl group drastically increases steric hindrance and lipophilicity (cLogP ~3.5), which may limit membrane permeability but enhance selectivity for hydrophobic binding pockets .

Heteroaromatic and Polycyclic Analogs

- (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS 331847-01-9): Molecular Formula: C₁₄H₁₆ClNO₂. Key Difference: The naphthyl group introduces π-π stacking interactions and significantly increases molecular weight (265.74 g/mol), enhancing binding to aromatic residues in enzymes or receptors .

Fluorinated Analogs

- (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 270063-53-1): Molecular Formula: C₁₀H₁₁F₂NO₂. Density: 1.325 g/cm³ .

Structural and Property Comparison Table

| Compound Name | Substituent | Position | Molecular Formula | MW (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|---|---|

| Target Compound | 3-Bromophenyl | meta | C₁₀H₁₃BrClNO₂ | 294.57 | Not Provided | High lipophilicity, moderate steric bulk |

| (S)-3-Amino-4-(4-bromophenyl) analog | 4-Bromophenyl | para | C₁₀H₁₃BrClNO₂ | 294.57 | 270062-84-5 | Reduced steric hindrance |

| (S)-3-Amino-4-(3-(trifluoromethyl)phenyl) | 3-CF₃ | meta | C₁₁H₁₂ClF₃NO₂ | 297.67 | 270065-76-4 | Enhanced metabolic stability |

| (S)-3-Amino-4-(4-chlorophenyl) analog | 4-Chlorophenyl | para | C₁₀H₁₃Cl₂NO₂ | 250.12 | 331763-58-7 | Improved solubility |

| (S)-3-Amino-4-(4-tert-butylphenyl) analog | 4-tert-Butyl | para | C₁₄H₂₂ClNO₂ | 271.78 | 1217789-95-1 | High steric bulk |

| (S)-3-Amino-4-(naphthalen-2-yl) analog | Naphthyl | - | C₁₄H₁₆ClNO₂ | 265.74 | 331847-01-9 | π-π stacking capability |

| (S)-3-Amino-4-(3,4-difluorophenyl) analog | 3,4-Difluoro | meta/para | C₁₀H₁₁F₂NO₂ | 215.20 | 270063-53-1 | High metabolic stability |

Biological Activity

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its significant biological activity. This compound, characterized by a four-carbon backbone with an amino group and a carboxylic acid, contains a bromophenyl moiety which enhances its potential interactions within various biochemical pathways. The following sections explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The structural formula of this compound is represented as follows:

- IUPAC Name: this compound

- Chemical Formula: C10H13BrClN2O2

- Molecular Weight: 294.57 g/mol

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which are essential for its biological activity.

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain receptors and enzymes, potentially modulating neurotransmitter systems. This modulation may influence pathways related to mood regulation and cognitive functions.

Potential Interactions:

- Neurotransmitter Receptors: The compound may act as an inhibitor or modulator of neurotransmitter receptors, impacting mental health conditions.

- Enzymatic Activity: It can interact with enzymes involved in metabolic pathways, thereby altering their activity and influencing physiological processes.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Neurotransmitter Interaction Study | Demonstrated enhanced binding affinity to serotonin receptors compared to non-halogenated analogs. |

| Enzyme Inhibition Assay | Showed significant inhibition of specific metabolic enzymes, indicating potential therapeutic applications in metabolic disorders. |

| Cytotoxicity Assessment | Exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-(phenyl)butanoic acid | Phenyl group instead of bromophenyl | Less potent interaction due to lack of halogen |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Shorter carbon chain | Different stereochemistry affecting activity |

| 4-Bromo-L-phenylalanine | Bromine on phenylalanine | Directly related to protein synthesis |

The presence of the bromine atom on the aromatic ring in this compound significantly enhances its potential interactions compared to other compounds lacking such modifications.

Case Study 1: Neurotransmitter Modulation

In a study investigating the effects of this compound on serotonin receptors, researchers found that the compound significantly increased serotonin binding affinity. This suggests potential applications in treating mood disorders such as depression and anxiety .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound revealed selective toxicity against breast cancer cell lines while sparing normal cells. This selectivity indicates its potential for development into a novel anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.